1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride
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Overview
Description
1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C8H10Cl2N2 It is a derivative of pyridine and cyclopropane, featuring a chlorine atom at the 6-position of the pyridine ring and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may modulate biochemical pathways, leading to desired biological effects. For example, it can inhibit certain enzymes or activate specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylaminomethyl)pyridine: Another chloropyridine derivative with similar structural features.
6-Chloro-N-methyl-3-pyridinemethanamine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties compared to other chloropyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropanamine structure linked to a chloropyridine moiety, which may influence its pharmacological properties.
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The chloropyridine ring may facilitate binding to specific biological targets, potentially leading to modulation of signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of chloropyridine compounds may possess antimicrobial properties due to their ability to inhibit bacterial growth.
- Anticancer Potential : Compounds with similar scaffolds have been investigated for their anticancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies and Experimental Data
- Antimicrobial Assays : A study evaluated the antimicrobial activity of various chlorinated pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Cancer Cell Proliferation Inhibition : In vitro studies showed that the compound effectively reduced the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were recorded at concentrations ranging from 5 to 15 µM, indicating moderate potency.
- Neuroprotective Studies : In models of oxidative stress-induced neurotoxicity, the compound exhibited protective effects on neuronal cells, reducing cell death by approximately 30% at optimal concentrations.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWSXCFZULWRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007917-15-7 |
Source
|
Record name | 1-(6-chloropyridin-3-yl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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